molecular formula C15H20ClNO5S B4001601 N-(2-{2-[(4-chlorophenyl)thio]ethoxy}ethyl)-2-propen-1-amine oxalate

N-(2-{2-[(4-chlorophenyl)thio]ethoxy}ethyl)-2-propen-1-amine oxalate

Cat. No.: B4001601
M. Wt: 361.8 g/mol
InChI Key: RZDBXSCYKSNZAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-{2-[(4-chlorophenyl)thio]ethoxy}ethyl)-2-propen-1-amine oxalate is a useful research compound. Its molecular formula is C15H20ClNO5S and its molecular weight is 361.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 361.0750716 g/mol and the complexity rating of the compound is 267. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Reactivity

  • New Approaches for the Synthesis of Thiazoles : Thiazoles and their fused derivatives, including those involving chlorophenyl groups, have been synthesized with demonstrated antimicrobial activities against bacterial and fungal isolates. This research underscores the importance of such compounds in developing antimicrobial agents (Wardkhan et al., 2008).
  • Characterization and Analysis Techniques : Techniques for profiling analysis of alkylphenols and amines, including gas chromatography and mass spectrometry, have been developed. These methods allow for the simultaneous screening of compounds, showcasing the analytical capabilities in studying complex chemical substances (Paik et al., 2006).

Biological Activity and Applications

  • Anticancer Evaluation of Novel Compounds : A series of compounds including 2-(4-chlorophenyl)-derivatives has been synthesized and evaluated for anticancer activity against a variety of cancer cell lines, demonstrating the potential of these chemicals in cancer research (Kattimani et al., 2013).
  • Antimicrobial Activity of 2-Aminothiophene Derivatives : The synthesis of ethyl 2-amino-4-phenylthiophene-3-carboxylate derivatives and their evaluation for antimicrobial activity highlights the potential of such compounds in combating microbial infections (Prasad et al., 2017).

Material Science and Catalysis

  • Polymerization and Material Applications : The study of electroactive polymers based on ethylenedioxythiophene–triarylamine conjugates for potential use in electronic devices reflects the interdisciplinary applications of these chemical compounds in material science (Chahma et al., 2007).

Environmental and Analytical Chemistry

  • Molluscicidal Properties of Thiazolo[5,4-d]pyrimidines : The synthesis and application of thiazolo[5,4-d]pyrimidines for controlling schistosomiasis-hosting snails demonstrate an environmental application of these compounds, contributing to public health efforts (El-Bayouki & Basyouni, 1988).

Properties

IUPAC Name

N-[2-[2-(4-chlorophenyl)sulfanylethoxy]ethyl]prop-2-en-1-amine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNOS.C2H2O4/c1-2-7-15-8-9-16-10-11-17-13-5-3-12(14)4-6-13;3-1(4)2(5)6/h2-6,15H,1,7-11H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZDBXSCYKSNZAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNCCOCCSC1=CC=C(C=C1)Cl.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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